2,5-Dimethylterephthalonitrile
Overview
Description
2,5-Dimethylterephthalonitrile is a chemical compound with significant interest in various fields of chemistry due to its unique structure and properties. It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and coordination compounds.
Synthesis Analysis
The synthesis of 2,5-Dimethylterephthalonitrile involves several steps, starting from p-xylene. A notable method includes aromatic bromination, followed by aromatic nucleophilic substitution, and finally α-bromination to obtain the desired product. The optimization of reaction conditions for each step has been reported, highlighting the importance of temperature, solvent choice, and reagent ratios for achieving high yields of 2,5-Dimethylterephthalonitrile (Ren An-xiang, 2006).
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylterephthalonitrile and its derivatives has been extensively studied, revealing insights into their geometries and electronic configurations. For example, the molecular structures of alpha-brominated derivatives were systematically investigated using techniques like NMR spectroscopy and chromatography, which elucidated the formation of various brominated compounds depending on reaction conditions (C. Huang, Daosheng Yi, Tanggao Liu, 2012).
Chemical Reactions and Properties
2,5-Dimethylterephthalonitrile participates in various chemical reactions, including bromination. Experimental and theoretical studies have compared its bromination kinetics to those of 1,4-dimethylbenzene, showing slower reaction rates due to the presence of nitrile substituents. These studies also reported the formation of intermediate compounds during the bromination process (Cibeli M. A. Villalba et al., 2018).
Physical Properties Analysis
The physical properties of 2,5-Dimethylterephthalonitrile, such as solubility and thermal stability, have been studied, especially in the context of its polymeric forms. It has been found that the introduction of methyl substituents affects these properties, with implications for the material's applicability in various domains (R. Takatsuka, K. Uno, F. Toda, Y. Iwakura, 1978).
Chemical Properties Analysis
The chemical properties of 2,5-Dimethylterephthalonitrile, such as reactivity and the ability to form coordination compounds, have been explored. One study highlighted its role in forming porous coordination polymers with potential applications in selective gas adsorption and separation. The ability to undergo single-crystal to single-crystal substitution reactions further underscores its versatility in materials science (Madhab C. Das, P. Bharadwaj, 2009).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethylbenzene-1,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIRGBDYMYVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348688 | |
Record name | 2,5-dimethylterephthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylterephthalonitrile | |
CAS RN |
39095-25-5 | |
Record name | 2,5-dimethylterephthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dicyano-1,4-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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